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Bis(diethylamino)silane - 27804-64-4

Bis(diethylamino)silane

Catalog Number: EVT-350760
CAS Number: 27804-64-4
Molecular Formula: C8H20N2Si
Molecular Weight: 172.34 g/mol
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Product Introduction

Description

Bis(diethylamino)silane (BDEAS) is an organosilicon compound primarily employed as a precursor in chemical vapor deposition (CVD), particularly atomic layer deposition (ALD), for the fabrication of thin films. [, , , , , , , , , , , , , , , , , , , , , , , ] It serves as a source of silicon and finds applications in producing various materials, including silicon dioxide (SiO2) and silicon nitride (SiNx), which are crucial components in microelectronics, optoelectronics, and other nanotechnology-driven fields. [, , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Developing Low-Temperature Processes: Exploring new co-reactants or plasma conditions to achieve high-quality SiO2 and SiNx films at lower deposition temperatures will be beneficial for temperature-sensitive substrates and applications. [, , , , , ]
  • Improving Film Properties: Research into optimizing ALD parameters and post-deposition treatments to achieve desired film properties like higher dielectric constant, lower leakage current, and enhanced mechanical strength will be crucial. [, , , , , , , , , , , , , , , , , , , , , , ]
  • Exploring New Applications: Investigating the potential of BDEAS for novel applications beyond traditional areas, such as in flexible electronics, sensors, and biomedical devices, could unlock new technological possibilities. [, ]

Tris(dimethylamino)silane (TDMAS)

Relevance: TDMAS is structurally similar to Bis(diethylamino)silane (BDEAS), both being aminosilane precursors used in ALD. The primary difference lies in the number and type of amino groups attached to the silicon atom. While BDEAS has two diethylamino groups, TDMAS has three dimethylamino groups. This difference in structure can impact their reactivity, volatility, and the properties of the deposited films. For instance, TDMAS has been shown to be effective for silicon oxide deposition at temperatures as low as 160 °C []. Studies comparing TDMAS and BDEAS in ALD processes have indicated that the choice of precursor can significantly influence film growth rate, composition, and electrical properties [, , , ].

Di-sec-butylaminosilane (DSBAS)

Compound Description: Di-sec-butylaminosilane (DSBAS) is a monoaminosilane precursor distinguished by its single secondary amine group. It demonstrates exceptional reactivity in both thermal and plasma-enhanced ALD of silicon oxide films, surpassing the performance of disubstituted aminosilanes like BDEAS and BTBAS [].

Relevance: Although structurally similar to BDEAS, the presence of only one sec-butylamino group in DSBAS significantly enhances its reactivity in ALD processes, enabling silicon oxide deposition at lower temperatures and with higher growth rates [, ]. This highlights the influence of the number and type of amino groups on the precursor's performance in ALD.

(3-Aminopropyl)triethoxysilane (APTES)

Relevance: While APTES itself is not directly comparable to BDEAS in terms of its primary application, it was used alongside BDEAS in a study investigating the ALD of SiO2 on carbon nanotubes []. This research demonstrated the ability to create SiO2 nanotubes using CNTs as templates, highlighting the potential of ALD for fabricating complex nanostructures.

Diphenylaminosilane (DPAS)

Relevance: DPAS, along with BDEAS, was explored as a silicon precursor in a study focused on the low-temperature ALD of SiO2 on carbon nanotubes []. The research demonstrated the successful formation of SiO2 nanotubes, further emphasizing the versatility of silane precursors like BDEAS in creating nanostructures via ALD.

Triethylsilane

Relevance: While not an aminosilane like BDEAS, triethylsilane was investigated alongside BDEAS and other silane precursors for SiO2 ALD on carbon nanotubes []. This study revealed the successful formation of SiO2 nanotubes, showcasing the ability of different silane precursors to contribute to ALD processes for nanostructure fabrication.

Tetramethylheptanedione (TMHD)

Relevance: In the context of BDEAS, TMHD is relevant as an inhibitor molecule studied in ALD processes for silicon oxide []. It highlights the importance of inhibitor molecules in achieving selective deposition, a crucial aspect of ALD for creating complex device structures.

Acetylacetone (Hacac)

Relevance: Acetylacetone has been investigated as an inhibitor in conjunction with BDEAS for area-selective ALD of SiO2 [, , ]. The ability of Hacac to selectively adsorb on specific surfaces makes it a valuable tool for achieving controlled deposition, essential for fabricating sophisticated electronic devices.

Trimethylaluminum (TMA)

Relevance: While not directly related to the structure of BDEAS, TMA is relevant as a precursor that can interact with inhibitor molecules like acetylacetone during area-selective ALD of SiO2 []. Understanding these interactions is crucial for optimizing selectivity and achieving the desired deposition patterns.

Dimethylaluminum isopropoxide (DMAI)

Relevance: Similar to TMA, DMAI is relevant in the context of BDEAS as it can interact with inhibitor molecules like acetylacetone during area-selective ALD []. Understanding these interactions is crucial for optimizing selectivity and achieving the desired deposition patterns.

Overview

Bis(diethylamino)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two diethylamino groups attached to a silicon atom. This compound is significant in various chemical processes, particularly in the field of materials science and organic synthesis.

Source

Bis(diethylamino)silane can be synthesized from silanes and diethylamine in a controlled laboratory environment. Its production involves specific reagents and conditions to ensure purity and yield.

Classification

This compound is classified as an organosilicon compound due to the presence of silicon atoms bonded to carbon-containing groups. It is often categorized under silanes, which are silicon-based compounds with various functional groups.

Synthesis Analysis

Methods

The synthesis of bis(diethylamino)silane typically involves the reaction of diethylamine with a suitable silane precursor. Common methods include:

  1. Direct Amination: This method involves reacting diethylamine with dichlorosilane or other silicon halides under an inert atmosphere.
  2. Hydrosilylation: In this process, diethylamine can be added to an unsaturated silane compound, facilitating the formation of the desired bis(diethylamino)silane.

Technical Details

  • Reagents: Diethylamine, dichlorosilane, and solvents such as tetrahydrofuran or ether.
  • Conditions: The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and may be conducted at elevated temperatures to enhance reaction rates.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 174.36 g/mol.
  • Molecular Geometry: Tetrahedral around the silicon atom due to sp³ hybridization.
Chemical Reactions Analysis

Reactions

Bis(diethylamino)silane participates in various chemical reactions typical of organosilicon compounds:

  1. Hydrolysis: Upon exposure to moisture, it can hydrolyze to form silanol and diethylamine.
  2. Cross-Coupling Reactions: It can serve as a precursor in coupling reactions with other organics, especially in the synthesis of polysilanes.

Technical Details

  • Hydrolysis Reaction:
    Si N C 2H 5 2 2 2 H 2OSi OH 2 2 N C 2H 5 2H\text{Si N C 2H 5 2 2 2 H 2O}\rightarrow \text{Si OH 2 2 N C 2H 5 2H}
Mechanism of Action

Process

The mechanism of action for bis(diethylamino)silane primarily revolves around its reactivity as a nucleophile due to the presence of amino groups. In hydrolysis, the lone pairs on nitrogen facilitate nucleophilic attack on silicon, leading to bond cleavage and formation of silanol.

Data

  • The reaction kinetics can vary depending on pH and temperature, influencing the rate of hydrolysis and subsequent reactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless liquid.
  • Boiling Point: Approximately 160 °C.
  • Density: About 0.85 g/cm³.

Chemical Properties

  • Reactivity: Reacts readily with water and other electrophiles.
  • Stability: Relatively stable under anhydrous conditions but sensitive to moisture.
Applications

Scientific Uses

Bis(diethylamino)silane finds applications in several scientific domains:

  1. Silicon-Based Polymers: Used as a precursor for synthesizing silicon-containing polymers and coatings.
  2. Surface Modification: Employed in modifying surfaces for enhanced adhesion properties in various materials.
  3. Catalysis: Acts as a catalyst or co-catalyst in organic synthesis reactions involving silicon compounds.

Properties

CAS Number

27804-64-4

Product Name

Bis(diethylamino)silane

Molecular Formula

C8H20N2Si

Molecular Weight

172.34 g/mol

InChI

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3

InChI Key

MVYGKQJKGZHAAI-UHFFFAOYSA-N

SMILES

CCN(CC)[Si]N(CC)CC

Canonical SMILES

CCN(CC)[Si]N(CC)CC

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